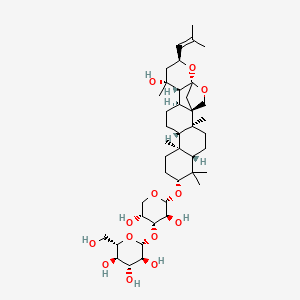

Bacopaside IV

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,18S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20(2)14-21-15-39(7,48)33-22-8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,6)40(22)18-41(33,54-21)50-19-40)52-34-31(47)32(23(43)17-49-34)53-35-30(46)29(45)28(44)24(16-42)51-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,37-,38+,39-,40-,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMACEWFCLOFSBZ-XZSWZIJDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1C[C@@]([C@H]2[C@@H]3CC[C@H]4[C@@]5(CC[C@H](C([C@H]5CC[C@@]4([C@@]36C[C@]2(O1)OC6)C)(C)C)O[C@@H]7[C@H]([C@@H]([C@@H](CO7)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)C)(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bacopaside IV: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside IV is a prominent triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. As a key constituent of the plant's bioactive "bacoside" fraction, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identification

This compound belongs to the dammarane-type triterpenoid saponins. Its structure consists of a jujubogenin (B1254797) aglycone moiety glycosidically linked to a sugar chain.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Molecular Formula | C₄₁H₆₆O₁₃[1] |

| SMILES String | C[C@]12[C@@]34--INVALID-LINK--(--INVALID-LINK--O[C@@]6([H])--INVALID-LINK--O)O[C@]7([H])O--INVALID-LINK--O)O)CO)O)C)([H])CC2)C">C@@([H])[C@]8([H])--INVALID-LINK--(O--INVALID-LINK--/C=C(C)\C)C3 |

| CAS Number | 155545-03-2 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While experimental data for some properties of the pure compound are limited, the following table summarizes the available information.

Quantitative Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 766.95 g/mol | MedchemExpress |

| Physical Description | Powder | ScreenLib, ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[2] | ChemFaces |

Biological and Pharmacological Activities

This compound, as a component of Bacopa monnieri extracts, contributes to a wide range of pharmacological effects. The primary activities are centered around its neuroprotective, nootropic, antioxidant, and anti-inflammatory properties.

Neuroprotective and Nootropic Effects

Bacosides, including this compound, are recognized for their role in enhancing cognitive function. The proposed mechanisms include:

-

Modulation of Neurotransmitter Systems: Bacosides are known to influence cholinergic, serotonergic, and dopaminergic systems, which are crucial for memory and learning.[1]

-

Enhancement of Synaptic Transmission: These compounds may promote neuron communication, contributing to improved cognitive processes.[1]

-

Acetylcholinesterase Inhibition: While direct IC₅₀ values for this compound are not specified, extracts of Bacopa monnieri and other bacosides like Bacopaside X have demonstrated acetylcholinesterase inhibitory activity, which increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Antioxidant Activity

This compound exhibits antioxidant properties that protect neural tissues from oxidative stress-related damage.[1] The antioxidant effects of bacosides are attributed to their ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Anti-inflammatory Activity

The anti-inflammatory effects of Bacopa monnieri are partly attributed to its bacoside content. Bacoside-enriched fractions have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This is achieved through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).

Quantitative Biological Activity Data (Related Compounds and Extracts)

| Assay | Compound/Extract | IC₅₀ Value |

|---|---|---|

| Acetylcholinesterase Inhibition | Bacopaside X | 12.78 µM |

| COX-2 Inhibition | Bacoside fraction | 1.19 µg/ml[3] |

| 5-LOX Inhibition | Bacoside fraction | 68 µg/ml[3] |

| DPPH Radical Scavenging | Bacopa monnieri extract | 456.07 µg/mL[4] |

Signaling Pathways

The neuroprotective and cognitive-enhancing effects of Bacopa monnieri and its constituents are mediated through the modulation of several key signaling pathways. While research specifically on this compound is ongoing, studies on related bacosides and extracts suggest the involvement of the following pathways:

-

CREB Signaling Pathway: Bacosides have been shown to upregulate the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.

-

BDNF Signaling Pathway: The upregulation of Brain-Derived Neurotrophic Factor (BDNF) is another key mechanism associated with the cognitive benefits of bacosides. BDNF plays a vital role in neuronal survival, differentiation, and synaptic growth.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in synaptic plasticity. Some evidence suggests that bacosides may modulate this pathway.

Figure 1: Proposed signaling pathways modulated by this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Bacopa monnieri typically involves extraction followed by chromatographic separation.

Workflow for Isolation and Purification

Figure 2: General workflow for the isolation of this compound.

Detailed Methodologies:

-

Extraction:

-

Dried and powdered aerial parts of Bacopa monnieri are extracted with methanol or ethanol using a Soxhlet apparatus or maceration.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

-

Preliminary Fractionation:

-

The crude extract can be subjected to liquid-liquid partitioning to enrich the saponin fraction.

-

Alternatively, the crude extract is directly loaded onto a silica gel column for chromatographic separation.

-

-

Column Chromatography:

-

A silica gel (60-120 or 100-200 mesh) column is typically used.

-

Gradient elution is performed with a solvent system such as chloroform-methanol or ethyl acetate-methanol, with an increasing proportion of the more polar solvent.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC).

-

-

Preparative HPLC:

-

Fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer.

-

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or phosphate (B84403) buffer).

-

Detection: UV detection at approximately 205 nm.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, including the stereochemistry and the linkages of the sugar moieties. Spectra are typically recorded in deuterated solvents like pyridine-d₅ or methanol-d₄.

In Vitro Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add a specific volume of each dilution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Acetylcholinesterase Inhibition Assay:

-

This assay is typically performed using Ellman's method.

-

In a 96-well plate, add acetylcholinesterase (AChE) enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and different concentrations of this compound.

-

Pre-incubate the mixture at a controlled temperature.

-

Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.

-

Monitor the formation of the yellow-colored product (5-thio-2-nitrobenzoate) by measuring the absorbance at 412 nm over time.

-

Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Conclusion

This compound stands out as a promising natural compound with significant potential for the development of new therapies, particularly for neurodegenerative and cognitive disorders. Its multifaceted pharmacological profile, including neuroprotective, antioxidant, and anti-inflammatory activities, warrants further in-depth investigation. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with methodologies for its isolation and evaluation. Future research should focus on elucidating its specific molecular targets and signaling pathways, as well as conducting preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

- 1. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

Bacopaside IV discovery and origin in Bacopa monnieri

An In-depth Technical Guide to Bacopaside IV: Discovery, Origin, and Methodologies in Bacopa monnieri

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is recognized for its nootropic and neuroprotective properties. These effects are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. Among these, this compound stands out as a significant constituent with therapeutic potential. This technical guide provides a comprehensive overview of the discovery and origin of this compound, its biosynthetic pathway within Bacopa monnieri, detailed experimental protocols for its isolation and analysis, and an exploration of its molecular mechanisms of action through key signaling pathways. Quantitative data is presented to offer a comparative perspective on extraction and purification outcomes. This document serves as a critical resource for researchers engaged in natural product chemistry, neuropharmacology, and the development of novel therapeutics for neurological disorders.

Discovery and Origin of this compound

This compound is a dammarane-type triterpenoid saponin (B1150181) naturally occurring in the perennial herb Bacopa monnieri (L.) Wettst., a member of the Scrophulariaceae family[1]. The discovery of bacosides marked a significant advancement in understanding the plant's pharmacological activity. Initial research led to the isolation of "Bacoside A" and "Bacoside B"[2]. Further phytochemical investigation revealed that these were, in fact, complex mixtures of several saponin glycosides[3][4].

A pivotal study by Chakravarty et al. in 2001 led to the isolation and structural elucidation of three new saponins, designated as bacopasides III, IV, and V[5]. This compound was identified as 3-O-[β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl] jujubogenin[5][6]. It is a constituent of the Bacoside B fraction, which is distinguished from Bacoside A primarily by its optical rotation and consists of this compound, V, N1, and N2[3][7][8]. While often considered a minor component compared to other bacosides like Bacoside A3 and Bacopaside II, its presence is integral to the overall phytochemical profile and therapeutic synergy of Bacopa monnieri extracts[9].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 155545-03-2 | [1][10] |

| Molecular Formula | C41H66O13 | [10] |

| Molecular Weight | 767 g/mol | [10] |

| IUPAC Name | 3-O-[β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl] jujubogenin (B1254797) | [5][6] |

| Classification | Triterpenoid Saponin (Dammarane-type) | [1][11] |

| Aglycone | Jujubogenin | [5][6] |

Biosynthesis of this compound

The biosynthesis of this compound in Bacopa monnieri is a multi-step process originating from the isoprenoid pathway. The triterpenoid backbone is synthesized via the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors[12].

The key steps are:

-

Squalene (B77637) Synthesis : Farnesyl pyrophosphate (FPP), an intermediate from the isoprenoid pathway, is dimerized by the enzyme squalene synthase (SQS) to form squalene[11].

-

Cyclization : Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by dammarenediol synthase into a dammarane-type triterpene structure[11][13].

-

Aglycone Formation : A series of oxidative reactions, catalyzed by cytochrome P450 enzymes, modifies the dammarane (B1241002) scaffold to produce the specific aglycones, jujubogenin and its isomer, pseudojujubogenin[11][13].

-

Glycosylation : The final step involves the sequential attachment of sugar moieties to the jujubogenin aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar units (in this case, arabinose and glucose) to the C-3 position of the aglycone to form the final this compound molecule[11][13].

Caption: Proposed biosynthetic pathway of this compound in Bacopa monnieri.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound is typically performed as part of the purification of the total saponin or Bacoside B fraction from Bacopa monnieri. The following protocol is a composite methodology based on established procedures[14][15][16][17].

Workflow for Isolation and Purification

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phcogres.com [phcogres.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. Improvement of growth and bacoside production in Bacopa monnieri through induced autotetraploidy with colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]

- 15. jees.in [jees.in]

- 16. benchchem.com [benchchem.com]

- 17. ukaazpublications.com [ukaazpublications.com]

The Elusive Minor Component: A Technical Guide to the Natural Abundance of Bacopaside IV in Bacopa monnieri Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective properties. These therapeutic effects are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. While extensive research has focused on the major constituents, such as Bacoside A3 and Bacopaside (B14799058) II, the natural abundance and specific biological roles of its minor saponins remain less understood. This technical guide delves into the current scientific understanding of Bacopaside IV, a minor yet significant component of the Bacoside B fraction of Bacopa monnieri extracts. We will explore its quantitative presence, the methodologies for its analysis, and its potential, though largely inferred, role in the pharmacological profile of this potent nootropic herb.

Bacosides are broadly categorized into two main groups, Bacoside A and Bacoside B, which differ in their optical rotation.[1] Bacoside A is a mixture of four saponins: bacoside A3, bacopaside II, bacopasaponin C, and a jujubogenin (B1254797) isomer of bacopasaponin C.[1][2] In contrast, Bacoside B is composed of this compound, Bacopaside V, Bacopaside N1, and Bacopaside N2.[1] While Bacoside A is considered more pharmacologically active, the individual contributions of the Bacoside B constituents are an area of growing interest.[1]

Quantitative Abundance of this compound

This compound is consistently identified as a minor component in the phytochemical landscape of Bacopa monnieri.[3] A seminal study by Murthy et al. (2006) developed a comprehensive HPLC method for the simultaneous quantification of twelve distinct bacopa saponins, providing valuable insights into their relative abundance.[3] This research categorized this compound among the minor constituents of the saponin (B1150181) profile.[3] The total saponin content in Bacopa monnieri plant materials and extracts can vary significantly, ranging from 5.1% to 22.17%.[3]

The following table summarizes the quantitative data for major and minor bacosaponins as determined by Murthy et al. (2006), highlighting the relative proportion of this compound.

| Saponin | Classification | Concentration Range (% w/w in plant material/extract) |

| Bacoside A3 | Major | Data not individually specified, but a major component |

| Bacopaside II | Major | Data not individually specified, but a major component |

| Bacopaside I | Major | Data not individually specified, but a major component |

| Bacopaside X | Major | Data not individually specified, but a major component |

| Bacopasaponin C | Major | Data not individually specified, but a major component |

| Bacopaside N2 | Major | Data not individually specified, but a major component |

| Bacopasaponin F | Minor | Data not individually specified |

| Bacopasaponin E | Minor | Data not individually specified |

| Bacopaside N1 | Minor | Data not individually specified |

| Bacopaside III | Minor | Data not individually specified |

| This compound | Minor | Data not individually specified |

| Bacopaside V | Minor | Data not individually specified |

Note: While Murthy et al. (2006) developed the methodology to quantify these twelve saponins and classified them as major or minor, the published paper does not provide specific percentage ranges for each individual compound.

Experimental Protocols

The accurate quantification of this compound and other bacosides necessitates robust and validated experimental protocols for both extraction and analysis.

Extraction of Bacosides

A common and effective method for extracting bacosides from dried Bacopa monnieri plant material is Soxhlet extraction using an ethanolic solvent.

Protocol:

-

Plant Material Preparation: The aerial parts of Bacopa monnieri are collected, washed, and dried in the shade. The dried material is then pulverized into a coarse powder.

-

Soxhlet Extraction:

-

A known quantity of the powdered plant material (e.g., 100 g) is placed in a thimble.

-

The thimble is inserted into the main chamber of the Soxhlet extractor.

-

Ethanol (e.g., 500 mL of 95%) is used as the extraction solvent and is placed in the distillation flask.

-

The apparatus is heated, and the solvent is allowed to cycle through the plant material for a sufficient duration (e.g., several hours) to ensure exhaustive extraction.

-

-

Solvent Evaporation: After extraction, the ethanolic extract is collected, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Drying and Storage: The crude extract is then dried completely to remove any residual solvent and stored in an airtight container for further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for the simultaneous determination of multiple bacosides.[3]

Protocol based on Murthy et al. (2006): [3]

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., Luna C18, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.05 M sodium sulphate buffer (pH adjusted to 2.3) and acetonitrile (B52724) (in a ratio of approximately 68.5:31.5, v/v) is effective.

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.

-

Detection: UV detection at 205 nm is suitable for quantifying bacosides.

-

-

Standard and Sample Preparation:

-

Standard Solutions: Accurately weighed reference standards of the twelve bacopa saponins (including this compound) are dissolved in the mobile phase to prepare stock solutions of known concentrations. Calibration curves are generated by preparing a series of dilutions.

-

Sample Solution: A known weight of the dried Bacopa extract is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

-

-

Analysis:

-

Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the HPLC system.

-

The retention times of the peaks in the sample chromatogram are compared with those of the standards for identification.

-

The concentration of each saponin in the sample is calculated based on the peak area and the corresponding calibration curve.

-

Biological Activities and Signaling Pathways

The specific biological activities and signaling pathways directly modulated by isolated this compound have not been extensively studied. However, its contribution to the overall neuroprotective effects of Bacopa monnieri can be inferred from the known mechanisms of the whole extract and its major saponin constituents. The neuroprotective effects of bacosides are generally attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.[4]

The general neuroprotective mechanisms of Bacopa monnieri saponins involve:

-

Antioxidant Activity: Bacosides have been shown to enhance the antioxidant defense system of the brain by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This helps in scavenging free radicals and reducing oxidative stress, a key factor in neurodegenerative diseases.

-

Modulation of Neurotransmitter Systems: Bacopa extracts are known to influence the serotonergic and dopaminergic systems, which play crucial roles in mood, cognition, and memory.

-

Enhancement of Synaptic Transmission: Bacosides are believed to promote the repair of damaged neurons and enhance synaptic function, thereby improving nerve impulse transmission.

-

Anti-inflammatory Effects: Neuroinflammation is another hallmark of many neurodegenerative conditions. Bacopa extracts have demonstrated anti-inflammatory properties, which may contribute to their neuroprotective effects.

While direct evidence for this compound is lacking, it is plausible that as a structural analogue of other bioactive bacosides, it contributes to one or more of these neuroprotective mechanisms.

Visualizations

Experimental Workflow

Caption: General workflow for the extraction and quantification of this compound.

Conceptual Neuroprotective Pathways

Caption: Inferred neuroprotective mechanisms of Bacopa saponins.

Conclusion

This compound is a consistently present, albeit minor, saponin in Bacopa monnieri extracts. While its individual concentration is low, its contribution to the synergistic neuroprotective effects of the whole extract cannot be discounted. The methodologies for its extraction and quantification are well-established, with HPLC providing a robust platform for its analysis as part of a comprehensive phytochemical profile. Future research focusing on the isolation and independent pharmacological evaluation of this compound is warranted to elucidate its specific signaling pathways and contribution to the cognitive-enhancing properties of Bacopa monnieri. Such studies will be invaluable for the development of highly standardized and efficacious botanical drugs and supplements.

References

- 1. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

Bacopaside IV: A Technical Guide for Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, is a compound of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of Bacopaside IV, including its chemical properties, and compiles available preclinical data on its neuroprotective effects. The document details experimental methodologies for key assays and visualizes the proposed signaling pathways involved in its mechanism of action. While research specifically isolating the effects of this compound is emerging, this guide draws upon the broader knowledge of closely related bacosides and standardized Bacopa monnieri extracts to provide a foundational resource for researchers.

Chemical and Physical Properties

This compound is a key bioactive constituent of Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for cognitive enhancement.

| Property | Value | Reference |

| CAS Number | 155545-03-2 | [1] |

| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |

| Molecular Weight | 766.95 g/mol | [1] |

| Class | Triterpenoid Saponin | [2] |

Neuroprotective Effects: Preclinical Evidence

Preclinical studies, primarily on closely related compounds like Bacopaside I and standardized Bacopa monnieri extracts, have demonstrated a range of neuroprotective activities. These effects are largely attributed to the antioxidant and anti-inflammatory properties of bacosides, as well as their ability to modulate neurotransmitter systems and key signaling pathways.

In Vivo Studies in Animal Models

The neuroprotective potential of bacosides has been investigated in various animal models of neurological disorders.

| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |

| Cerebral Ischemia (MCAO) | Bacopaside I | 3, 10, 30 mg/kg/day | Oral | 6 days | Significant reduction in neurological deficits, cerebral infarct volume, and edema. Increased brain ATP content and antioxidant enzyme activities. | [3][4] |

| Parkinson's Disease (MPTP-induced) | Bacopa monnieri Extract (BME) | 40 mg/kg/day | Oral | - | Significant recovery in behavioral parameters, dopamine (B1211576) levels, and glutathione (B108866) levels. | [1] |

| Amnesia (Scopolamine-induced) | Bacosides (mixture) | 30 mg/kg | Intraperitoneal | 4 days | Attenuated scopolamine-induced anterograde amnesia in the Morris water maze test. | [5] |

| Alzheimer's Disease (APP/PS1 Transgenic Mice) | Bacopaside I | 15, 50 mg/kg/day | Oral | 2 months | Ameliorated learning deficits and improved long-term spatial memory. | [5] |

In Vitro Studies

Cell-based assays provide insights into the direct cellular and molecular mechanisms of bacosides.

| Cell Line | Insult | Compound | Concentration | Key Findings | Reference |

| SH-SY5Y (Human Neuroblastoma) | Oxidized LDL | Bacopa monnieri Extract, Bacopaside I, Bacopaside II, Bacoside A3 | - | Significantly diminished the increase in acetylcholinesterase (AChE) activity induced by oxidized LDL. | [6] |

| Primary Cortical Neurons | Aβ-induced toxicity | Bacopa monnieri Extract | 100 µg/mL | Increased cell viability and suppressed acetylcholinesterase (AChE) activity. | [7] |

Mechanism of Action: Signaling Pathways

The neuroprotective effects of bacosides are believed to be mediated through the modulation of critical intracellular signaling pathways that govern cell survival, apoptosis, and synaptic plasticity.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade. Evidence suggests that bacosides can activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.

Protein Kinase C (PKC) Signaling Pathway

The Protein Kinase C (PKC) pathway is also implicated in the neuroprotective effects of bacosides. Activation of PKC can influence various cellular processes, including neurotransmitter release and synaptic function. The neuroprotective activity of Bacopaside I has been shown to be blocked by PKC inhibitors[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the study of bacosides.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model

This model is used to induce focal cerebral ischemia to study the effects of neuroprotective agents.

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery. An intraluminal filament is inserted to occlude the middle cerebral artery for a specified duration (e.g., 2 hours).

-

Reperfusion: The filament is withdrawn to allow for reperfusion.

-

Drug Administration: Bacopaside I (or the test compound) is administered orally (e.g., once a day for 6 days, starting 3 days before MCAO). A vehicle control (e.g., 0.5% CMC-Na) is used for the ischemia group.

-

Assessment: Neurological deficits are scored at various time points post-MCAO. Cerebral infarct volume, edema, and various biochemical markers (e.g., ATP levels, antioxidant enzyme activities) are measured after a set reperfusion period (e.g., 70 hours).[4]

In Vitro: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in a 96-well plate and incubated for 24 hours.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound for a specified duration (e.g., 2 hours) before being exposed to an insult (e.g., oxidized LDL).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plate is incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[8]

Behavioral Assessment: Morris Water Maze

This test is widely used to assess spatial learning and memory in rodents.

Protocol:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Animals are subjected to multiple trials per day for several consecutive days to learn the location of the hidden platform using spatial cues. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.[5]

Conclusion and Future Directions

This compound and related bacosides from Bacopa monnieri represent a promising class of compounds for the development of novel neuroprotective therapies. The existing preclinical data strongly suggest their potential in mitigating neuronal damage and cognitive decline associated with various neurological disorders. Their mechanism of action appears to be multifactorial, involving antioxidant effects and the modulation of key pro-survival signaling pathways.

Future research should focus on elucidating the specific effects of isolated this compound to differentiate its activity from other bacosides. Further investigation into the downstream targets of the PI3K/Akt and PKC pathways will provide a more detailed understanding of its molecular mechanisms. Additionally, pharmacokinetic and toxicology studies are essential to establish a comprehensive safety and efficacy profile for this compound, paving the way for potential clinical applications.

References

- 1. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 7. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The intricate path to bacosides: A technical guide to triterpenoid saponin biosynthesis in Bacopa monnieri

For Researchers, Scientists, and Drug Development Professionals

Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is renowned for its nootropic properties, primarily attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable secondary metabolites. It details the enzymatic steps, presents quantitative data on their production, outlines comprehensive experimental protocols for their analysis, and illustrates the key pathways and workflows.

The Biosynthesis of Triterpenoid Saponins in Bacopa monnieri

The creation of bacosides in Bacopa monnieri is a complex biochemical journey that begins with fundamental precursors from primary metabolism and culminates in the formation of structurally diverse glycosides. The pathway can be broadly divided into three main stages: the formation of the isoprenoid precursor, the cyclization of the triterpenoid backbone, and the subsequent modifications that lead to the array of bacosides.

Upstream Pathway: The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The biosynthesis of triterpenoid saponins originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon units are synthesized through two distinct pathways in plants: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[2][3] While both pathways contribute to the overall isoprenoid pool, the MVA pathway is predominantly responsible for the synthesis of triterpenoids.[2]

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid.[2] A series of phosphorylation and decarboxylation reactions follow, ultimately yielding IPP, which can be isomerized to DMAPP.

Formation of the Triterpenoid Backbone

The construction of the C30 triterpenoid backbone begins with the sequential condensation of IPP and DMAPP units. Two molecules of IPP and one molecule of DMAPP condense to form the C15 intermediate, farnesyl pyrophosphate (FPP).[3] The first committed step in triterpenoid saponin (B1150181) biosynthesis is the head-to-head condensation of two FPP molecules, a reaction catalyzed by the enzyme squalene (B77637) synthase (SQS), to produce squalene.[2][3] Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256).[2] This epoxide is the linear precursor for the cyclization into various triterpenoid skeletons.

Cyclization and Tailoring of the Saponin Core

The cyclization of 2,3-oxidosqualene is a critical branch point in the pathway, leading to a diverse array of triterpenoid structures. In Bacopa monnieri, oxidosqualene cyclases (OSCs), such as dammarenediol synthase, catalyze the formation of the dammarane-type triterpene skeleton.[4][5] This core structure then undergoes a series of extensive modifications, primarily oxidation and glycosylation, which are responsible for the vast diversity of bacosides.

Cytochrome P450 monooxygenases (CYP450s) introduce hydroxyl groups at various positions on the triterpenoid backbone.[4][5] These oxidative reactions are crucial for the formation of the two primary aglycones found in Bacopa monnieri: jujubogenin (B1254797) and pseudojujubogenin.[2][4]

Finally, a series of glycosyltransferases (UGTs) sequentially add sugar moieties to the aglycone core.[4][5] The number, type, and linkage of these sugar molecules determine the final structure and biological activity of the resulting bacoside. For instance, the enzyme UGT79A18 has been identified as being involved in the glycosylation of pseudojujubogenin.[4] The major bioactive components, collectively known as "Bacoside A," are a mixture of bacoside A3, bacopaside (B14799058) II, bacopasaponin C, and a jujubogenin isomer of bacopasaponin C.[2][6]

Quantitative Analysis of Bacosides

The concentration of bacosides in Bacopa monnieri can vary significantly depending on factors such as the plant's geographical origin, growing conditions, and the specific tissue analyzed. Metabolic engineering and the use of elicitors have shown promise in enhancing the production of these valuable compounds.

Table 1: Bacoside Content in Wild-Type Bacopa monnieri

| Bacoside Component | Concentration Range (% w/w of dried plant material) |

| Bacoside A3 | 0.14 - 0.85[2][6][7][8] |

| Bacopaside II | 0.12 - 0.69[2][6][7][8] |

| Jujubogenin isomer of bacopasaponin C | 0.05 - 0.72[2][6][7][8] |

| Bacopasaponin C | 0.05 - 0.44[2][6][7][8] |

Data compiled from samples collected from different regions of India.

Table 2: Enhanced Bacoside Production through Metabolic Engineering and Elicitation

| Treatment | Bacoside Component | Fold Increase / Concentration |

| Overexpression of BmSQS1 and silencing of BmG10H-1 | Bacoside A3 | ~2.5-fold increase[2] |

| Bacopaside II | ~2.0-fold increase[2] | |

| Bacoside A (total) | ~1.8-fold increase[2] | |

| 50 µM Methyl Jasmonate (in vitro shoot cultures) | Bacoside A (total) | 1.8-fold increase (4.4 mg/g dry weight)[2] |

| 500 µM Copper Sulphate (hydroponic cultivation) | Total Bacoside A | Maximum of 4.85 ± 0.89 mg/g dry weight[2][9] |

| 1.0 mg/L Salicylic (B10762653) Acid (suspension cultures) | Total Bacosides | 6.58 mg/g dry weight[10][11] |

Experimental Protocols

Accurate quantification of bacosides and analysis of the expression of their biosynthetic genes are crucial for research and development. The following are detailed methodologies for key experiments.

Extraction and Quantification of Bacosides by HPLC

This protocol is adapted from established methods for the quantitative analysis of major bacosides.[1][12]

1. Extraction: a. Accurately weigh 1.0 g of dried, powdered Bacopa monnieri plant material. b. Place the powder in a thimble for a Soxhlet apparatus. c. Extract with 500 mL of ethanol (B145695) in a round-bottom flask through Soxhlet extraction.[12] d. After extraction, evaporate the solvent from the collected extract under reduced pressure using a rotary evaporator to obtain the crude extract.[2] e. Dissolve a known amount of the crude extract in HPLC-grade methanol (B129727) to a final concentration of 1 mg/mL.[2] f. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][12] b. Mobile Phase: An isocratic mobile phase of phosphate buffer (pH 3.0) and acetonitrile (B52724) in a 60:40 (v/v) ratio.[12] c. Flow Rate: 1.5 mL/min.[12] d. Column Temperature: 30°C.[12] e. Detection: UV detection at a wavelength of 205 nm.[1][12] f. Injection Volume: 20 µL.

3. Quantification: a. Prepare a standard curve using certified reference standards of bacoside A3, bacopaside II, bacopasaponin C, etc. b. Calculate the concentration of each bacoside in the sample by comparing its peak area to the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes, such as HMGR, SQS, and OSC.

1. RNA Extraction and cDNA Synthesis: a. Homogenize 100 mg of fresh plant tissue in 1 mL of TRIzol reagent.[13] b. Add 200 µL of chloroform, shake vigorously, and centrifuge to separate the phases.[13] c. Transfer the upper aqueous phase to a new tube and precipitate the RNA with isopropanol.[13] d. Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[13] e. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis. f. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[2][13]

2. Quantitative Real-Time PCR (qRT-PCR): a. Design gene-specific primers for the target genes (BmHMGR, BmSQS, BmOSC, etc.) and a suitable reference gene (e.g., actin). b. Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers, and a SYBR Green master mix.[2] c. Perform the reaction in a real-time PCR thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[2] d. Include a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.[2]

3. Data Analysis: a. Calculate the relative gene expression using the 2-ΔΔCt method.[2] b. Normalize the expression of the target genes to the expression of the reference gene.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex relationships in biosynthetic pathways and experimental workflows.

Caption: Biosynthesis pathway of triterpenoid saponins in Bacopa monnieri.

Caption: Workflow for extraction and HPLC analysis of bacosides.

Caption: Workflow for qRT-PCR based gene expression analysis.

Regulation of Bacoside Biosynthesis

The biosynthesis of triterpenoid saponins in Bacopa monnieri is a tightly regulated process. The expression of key biosynthetic genes, such as HMGR and SQS, can be induced by various stimuli, including elicitors like methyl jasmonate and salicylic acid.[2][11] Transcriptomic studies have revealed that the expression of many genes related to the MVA pathway and downstream modification steps, including those for CYP450s and UGTs, is upregulated in response to such treatments.[14] Furthermore, transcription factors belonging to the MYB and WRKY families have been implicated in the regulation of secondary metabolite production in Bacopa monnieri, suggesting a complex transcriptional network controlling the bacoside biosynthetic pathway.[15]

This in-depth understanding of the biosynthetic pathway, its regulation, and the analytical methods for quantification provides a solid foundation for future research. These efforts may focus on metabolic engineering strategies to enhance bacoside production, as well as the development of standardized, high-quality Bacopa monnieri extracts for therapeutic applications.

References

- 1. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. ijagbio.com [ijagbio.com]

- 10. Elicitation and enhancement of bacoside production using suspension cultures of Bacopa monnieri (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elicitation and enhancement of bacoside production using suspension cultures of Bacopa monnieri (L.) Wettst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijfmr.com [ijfmr.com]

- 13. A Special Extract of Bacopa monnieri (CDRI-08)-Restored Memory in CoCl2-Hypoxia Mimetic Mice Is Associated with Upregulation of Fmr-1 Gene Expression in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative transcriptome analysis of shoot and root tissue of Bacopa monnieri identifies potential genes related to triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergism of endophytic Bacillus subtilis and Klebsiella aerogenes modulates plant growth and bacoside biosynthesis in Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of Bacopaside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its cognitive-enhancing properties. As a member of the bacoside family of compounds, this compound is a subject of growing interest within the scientific community for its potential therapeutic applications. Bacoside B is a mixture that contains this compound, V, N1, and N2.[1][2] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound and its closely related analogues, focusing on its neuroprotective, anti-cancer, and anti-inflammatory activities. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated signaling pathways.

Neuroprotective Activity

The neuroprotective effects of bacosides are the most extensively studied of their biological activities. These compounds are known to modulate neurotransmitter systems, enhance synaptic transmission, and protect neuronal tissues from oxidative stress.[3]

Mechanism of Action

The neuroprotective mechanism of bacosides is multifaceted and includes:

-

Antioxidant Properties: Bacosides exhibit potent antioxidant effects by scavenging free radicals, reducing lipid peroxidation, and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[4][5] This action helps to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[5]

-

Modulation of Neurotransmitter Systems: Bacosides can influence the dopaminergic and serotonergic systems and promote neuron communication by increasing the growth of nerve endings (dendrites). A mixture of Bacoside A and Bacopaside I has been shown to inhibit monoamine oxidase (MAO-A and MAO-B) enzymes, which are involved in the breakdown of neurotransmitters.[6]

-

Anti-apoptotic Effects: Bacosides have been shown to protect neurons against toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, by preventing the formation of Aβ aggregates and fibrils.[4] They can also inhibit the activity of caspases, such as caspase-3, which are key executioners of apoptosis.[7]

Implicated Signaling Pathways

The neuroprotective effects of bacosides are mediated through the modulation of several key intracellular signaling pathways that are crucial for neuronal survival and function.

-

PI3K/Akt Pathway: This pathway is central to promoting cell survival and inhibiting apoptosis. Bacopaside I, a related saponin, has been shown to exert its neuroprotective role via the PKC and PI3K/Akt pathways.[6] Activation of this pathway by bacosides can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.[7]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival. Bacosides can modulate this pathway to support neuronal health and plasticity.[7][8]

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Bacosides can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative damage.[7]

Diagram 1. Proposed neuroprotective signaling pathways of this compound.

Experimental Protocols

1.3.1. In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or mouse neuroblastoma N2a cells.[8]

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce neuronal damage by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide.[8]

-

After an incubation period, remove the medium and add MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]

-

Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the control (untreated, non-toxin-exposed) cells.

-

1.3.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the antioxidant capacity of a compound within cells.

-

Reagent: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).[8]

-

Protocol:

-

Seed neuronal cells in a black, clear-bottom 96-well plate.

-

Pre-treat cells with this compound.

-

Induce oxidative stress with a pro-oxidant (e.g., H₂O₂).

-

Load the cells with DCFDA solution and incubate. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in this compound-treated cells compared to toxin-only treated cells indicates a reduction in intracellular ROS.[8]

-

Anti-Cancer Activity

Recent studies have highlighted the potential of bacosides as anti-cancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Mechanism of Action

The anti-cancer activity of bacosides, particularly the closely related Bacopaside II, appears to involve:

-

Induction of Apoptosis and Necrosis: Bacopaside II has been shown to induce apoptosis in sensitive cancer cells and necrosis in resistant cells.[3][9]

-

Cell Cycle Arrest: Treatment with Bacopaside II can cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell line, thereby inhibiting proliferation.[10][11]

-

Inhibition of Migration and Invasion: Bacopaside I and II, particularly in combination, have been found to reduce the migration and invasion of breast cancer cells.[4]

-

Modulation of ABC Transporters: Bacopaside II can enhance the efficacy of chemotherapeutic drugs like doxorubicin (B1662922) by increasing their intracellular accumulation, possibly by interacting with ATP-binding cassette (ABC) transporters.[3][9]

Quantitative Data for Related Bacopasides

| Compound/Combination | Cell Line | Bioactivity | IC50 / Effect | Reference |

| Bacopaside II | MDA-MB-231 (TNBC) | Growth Inhibition | 13.5 µM | [3] |

| DU4475 (TNBC) | Growth Inhibition | 23.7 µM | [3] | |

| MDA-MB-453 (TNBC) | Growth Inhibition | 19.0 µM | [3] | |

| HCC1143 (TNBC) | Growth Inhibition | 20.7 µM | [3] | |

| HT-29 (Colon Cancer) | Growth Inhibition | 18.4 µM | [10][11] | |

| SW480 (Colon Cancer) | Growth Inhibition | 17.3 µM | [10][11] | |

| SW620 (Colon Cancer) | Growth Inhibition | 14.6 µM | [10][11] | |

| HCT116 (Colon Cancer) | Growth Inhibition | 14.5 µM | [10][11] | |

| Bacopaside I | MDA-MB-231 (TNBC) | Growth Inhibition | 99 µM | [4] |

| BT-474 (Breast Cancer) | Growth Inhibition | 59 µM | [4] | |

| Bacopaside I + Bacopaside II | MDA-MB-231 (TNBC) | Synergistic Growth Inhibition | IC50 of Bac I reduced to 13 µM with 2.5 µM Bac II | [4] |

| MDA-MB-231 (TNBC) | Invasion Reduction | 68% reduction with 2.5 µM Bac I + 2.5 µM Bac II | [4] |

Implicated Signaling Pathways

The anti-cancer effects of bacosides are linked to the modulation of specific signaling pathways that control cell growth, proliferation, and apoptosis.

-

Smad4 and Activin A Signaling Pathway: A study on the synergistic effect of Bacopaside I and II in colon cancer cells suggested that their mechanism involves the modulation of the Smad4 and Activin A signaling pathways, which are components of the TGF-β signaling cascade that plays a critical role in regulating cell growth and differentiation.[12]

Diagram 2. Implicated anti-cancer signaling pathways for combined Bacopaside I & II.

Experimental Protocols

2.4.1. Cytotoxicity Assay (Crystal Violet Assay)

This assay measures cell viability by staining the DNA of adherent cells.

-

Cell Lines: Various cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HT-29, SW620 for colon cancer).[3][6][11]

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).[11]

-

Wash the cells to remove dead, non-adherent cells.

-

Fix the remaining adherent cells with a fixative solution (e.g., methanol).

-

Stain the cells with a 0.5% crystal violet solution.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the stain with a solubilizing agent (e.g., methanol (B129727) or a detergent solution).

-

Measure the absorbance at a wavelength of 570 nm.

-

The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[3][13]

-

2.4.2. Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on cell migration.

-

Protocol:

-

Grow a confluent monolayer of cancer cells in a culture dish.

-

Create a "wound" or scratch in the monolayer with a sterile pipette tip.

-

Wash the cells to remove debris and replace the medium with fresh medium containing this compound or a vehicle control.

-

Capture images of the wound at the beginning of the experiment and at regular intervals thereafter.

-

Measure the rate of wound closure over time. A delay in wound closure in the presence of this compound indicates an inhibitory effect on cell migration.

-

Anti-inflammatory Activity

Bacopa monnieri extracts have traditionally been used to treat inflammatory conditions. Modern research is beginning to elucidate the molecular basis for these effects.

Mechanism of Action

The anti-inflammatory properties of Bacopa monnieri are thought to be mediated by:

-

Inhibition of Pro-inflammatory Cytokines: Extracts of Bacopa monnieri have been shown to inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated immune cells like microglia.[14]

-

Modulation of Inflammatory Enzymes: The anti-inflammatory effects may also be related to the inhibition of enzymes like cyclo-oxygenase-2 (COX-2).[15]

-

Suppression of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Bacoside A has been shown to curtail the expression of NF-κB p65, suggesting that bacosides may exert their anti-inflammatory effects by inhibiting this pathway.[16]

Implicated Signaling Pathways

-

NF-κB Signaling Pathway: This pathway is a primary target for anti-inflammatory drug development. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IKK complex is activated, leading to the phosphorylation and degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Bacosides may inhibit this pathway at one or more steps, leading to a reduction in the inflammatory response.

Diagram 3. Postulated anti-inflammatory action of this compound via the NF-κB pathway.

Experimental Protocols

3.3.1. Measurement of Nitric Oxide (NO) Production

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).[17]

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[17]

-

After 24 hours, collect the cell culture supernatant.

-

Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.[18]

-

The absorbance is measured at 540 nm. A decrease in nitrite concentration in the presence of this compound indicates an anti-inflammatory effect.

-

3.3.2. HRBC Membrane Stabilization Assay

This assay assesses anti-inflammatory activity by measuring the stabilization of the human red blood cell (HRBC) membrane, which is analogous to the lysosomal membrane.

-

Protocol:

-

Prepare a suspension of human red blood cells.

-

The assay mixture consists of the HRBC suspension, a phosphate (B84403) buffer, and a hyposaline solution to induce hemolysis.

-

Add various concentrations of this compound or a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) to the assay mixture.

-

Incubate the mixture and then centrifuge it.

-

Measure the hemoglobin content in the supernatant spectrophotometrically at 560 nm.[19]

-

A higher percentage of membrane stabilization indicates a greater anti-inflammatory effect.

-

Conclusion

This compound and its related compounds from Bacopa monnieri demonstrate a compelling range of bioactive properties, including neuroprotective, anti-cancer, and anti-inflammatory effects. The preliminary screening data, primarily from in vitro studies on closely related bacosides, suggest that these saponins (B1172615) act through multiple mechanisms and modulate key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. While direct quantitative data for this compound is still emerging, the existing evidence strongly supports its potential as a lead compound for the development of novel therapeutics for neurological disorders, cancer, and inflammatory diseases. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Enhancement of Doxorubicin Efficacy by Bacopaside II in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 14. researchgate.net [researchgate.net]

- 15. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Anti Inflammatory Activity of Methanolic Extract of Bacopa Monniera by HRBC Membrane Stabilisation – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Role of Bacopaside IV in Traditional Ayurvedic Medicine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bacopa monnieri, a revered herb in traditional Ayurvedic medicine, has been utilized for centuries as a "Medhya Rasayana," a substance believed to enhance memory and intellect.[1][2] The cognitive-enhancing effects of this plant are largely attributed to a class of saponins (B1172615) known as bacosides.[3][4] Among these, Bacopaside IV, a triterpenoid (B12794562) saponin, is a key bioactive constituent. This technical guide provides an in-depth analysis of the traditional and modern understanding of this compound, focusing on its neuropharmacological effects, underlying mechanisms of action, and the experimental methodologies used for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Traditional Ayurvedic Perspective

In the ancient Indian system of medicine, Bacopa monnieri, commonly known as Brahmi, has been prescribed for a variety of neurological and psychiatric conditions. Traditional texts like the Charaka Samhita and Susruta Samhita document its use as a brain tonic to improve memory, learning, and concentration, and to manage anxiety and epilepsy.[5] While these ancient texts do not mention specific bacosides, the holistic use of the plant extract, rich in these compounds, forms the foundation of its traditional application. The therapeutic benefits are attributed to the synergistic action of its various chemical constituents.[3]

Neuropharmacological Effects of Bacopasides

Modern scientific investigation has sought to elucidate the molecular mechanisms underlying the cognitive-enhancing and neuroprotective properties of Bacopa monnieri and its active compounds. Bacopasides, including this compound, have demonstrated a range of effects in preclinical studies, including antioxidant, anti-inflammatory, and neuroprotective activities.[6][7]

Quantitative Data on the Efficacy of Bacopa monnieri Extracts and Bacosides

The following tables summarize quantitative data from various studies on Bacopa monnieri extracts and their constituent bacosides. It is important to note that much of the existing research has been conducted on standardized extracts or mixtures of bacosides, with data on isolated this compound being less prevalent.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity

| Compound/Extract | Assay | Target/Model | IC50 Value | Reference |

| Bacopa monnieri Extract | DPPH Radical Scavenging | - | 130.6 ± 3.0 to 249.9 ± 12.1 µg/mL | [7] |

| Bacopa monnieri Extract | Nitric Oxide Scavenging | RAW 264.7 cells | 134 µg/mL | [7] |

| Methanolic Extract of B. monnieri | DPPH Radical Scavenging | - | 456.07 µg/mL | [8] |

| Methanolic Extract of B. monnieri | Nitric Oxide Scavenging | - | 21.29 µg/mL | [8] |

| Bacoside A | Free Radical Scavenging | - | 32 ± 0.5 to 57.2 ± 0.9 (for different extracts) | [9] |

| Bacopaside X | Acetylcholinesterase Inhibition | - | 12.78 µM | [10] |

Table 2: Neuroprotective Effects in In Vivo Models

| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference |

| Bacopa monnieri Extract | Rotenone-induced Parkinson's Disease (Rats) | 40 mg/kg | 5 weeks | Ameliorated oxidative stress-induced neurobehavioral abnormalities and reduced α-Synuclein levels. | [11] |

| Bacopa monnieri Extract | Rotenone-induced Parkinson's Disease (Drosophila) | 7 days in diet | 7 days | Offered complete protection against rotenone-induced oxidative stress and inhibited dopamine (B1211576) depletion. | [6] |

| Ethanolic Extract of B. monnieri | Rotenone-induced Parkinson's Disease (Rats) | Not specified | 60 days | Modulated glutamate (B1630785) metabolism in different brain regions. | [2] |

Table 3: Effects on Cognitive Function in Human Clinical Trials

| Extract | Dosage | Duration | Population | Key Cognitive Outcomes | Reference |

| Standardized B. monnieri Extract | 300-450 mg/day | 12 weeks | Healthy Elderly | Improved delayed word recall and Stroop performance. | [12] |

| Special Extract of B. monnieri (CDRI 08) | 320 mg | Acute | Healthy Volunteers | Improved performance on a cognitively demanding task. | [13] |

| Bacopa monnieri Extract | 300-450 mg/day | 12 weeks | Adults | Improved memory free recall. | [14] |

Key Signaling Pathways

The neuroprotective and cognitive-enhancing effects of bacosides are mediated through the modulation of several key signaling pathways. The PI3K/Akt and cholinergic signaling pathways are two of the most significant.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis.[15] Activation of this pathway is a key mechanism for neuroprotection against various insults, including oxidative stress and neurotoxins.[16] Evidence suggests that bacosides can activate this pro-survival pathway, thereby protecting neurons from damage and promoting neuronal health.

Cholinergic Signaling Pathway

The cholinergic system plays a crucial role in learning and memory.[17] Acetylcholine (ACh) is a key neurotransmitter in this system, and its levels are regulated by the enzyme acetylcholinesterase (AChE).[10] Inhibition of AChE increases the availability of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Several studies have shown that Bacopa monnieri extracts and their constituent bacosides exhibit AChE inhibitory activity, which is a proposed mechanism for their cognitive-enhancing effects.[18][19][20]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research of this compound and other bacosides.

High-Performance Liquid Chromatography (HPLC) for Quantification of Bacosides

Objective: To separate and quantify individual bacosides, including this compound, in Bacopa monnieri extracts.

Methodology:

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol. The extract is then filtered and concentrated.[21][22]

-

Chromatographic System: A reversed-phase C18 column is commonly used.[23][24]

-

Mobile Phase: A gradient or isocratic elution system consisting of a mixture of an aqueous buffer (e.g., 0.05 M sodium sulphate buffer at pH 2.3) and an organic solvent (e.g., acetonitrile) is employed.[22][23]

-

Detection: UV detection at a wavelength of 205 nm is typically used to monitor the elution of bacosides.[5][24]

-

Quantification: The concentration of each bacoside is determined by comparing its peak area to that of a known standard.

Rotenone-Induced Animal Model of Parkinson's Disease

Objective: To investigate the neuroprotective effects of this compound in an in vivo model of Parkinson's disease.

Methodology:

-

Animal Model: Male Wistar rats or Swiss albino mice are commonly used.[2][11]

-

Induction of Parkinsonism: Rotenone (B1679576), a pesticide that inhibits mitochondrial complex I, is administered to the animals (e.g., 2.5 mg/kg, intraperitoneally) for a specified period (e.g., 60 days) to induce dopaminergic neurodegeneration and motor deficits characteristic of Parkinson's disease.[2]

-

Treatment: A solution or suspension of this compound or a Bacopa monnieri extract is administered orally to the animals before or after the induction of parkinsonism.[2][11]

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, open field test, and Morris water maze.[11][25]

-

Biochemical and Histological Analysis: After the treatment period, brain tissues are collected to measure levels of dopamine and its metabolites, markers of oxidative stress (e.g., SOD, catalase, MDA), and to perform histological analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining).[11][26]

MTT Assay for Neuroprotection

Objective: To assess the cytoprotective effects of this compound against neurotoxicity in vitro.

Methodology:

-

Cell Culture: A neuronal cell line, such as SH-SY5Y, is cultured in a suitable medium.[27]

-

Induction of Neurotoxicity: A neurotoxin, such as oxidized low-density lipoprotein (ox-LDL), is added to the cell culture to induce cell death.[27]

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration before the addition of the neurotoxin.

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[1]

-

Data Analysis: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells.[1][28]

Conclusion

This compound, as a key constituent of the traditionally revered Ayurvedic herb Bacopa monnieri, holds significant promise for the development of novel therapeutics for neurodegenerative and cognitive disorders. Its multifaceted mechanism of action, including the modulation of critical signaling pathways like PI3K/Akt and the cholinergic system, coupled with its antioxidant and anti-inflammatory properties, provides a strong scientific rationale for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other bacosides. Further research focusing on the specific molecular interactions and clinical efficacy of isolated this compound is warranted to fully realize its therapeutic value.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective efficacy of Bacopa monnieri against rotenone induced oxidative stress and neurotoxicity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]